N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a sulfanyl-acetamide backbone linked to two 3,5-dimethylphenyl-substituted imidazole moieties. It has been identified as a potent inhibitor of Helicobacter pylori urease, a key enzyme in gastric pathogenesis. Cryo-EM structural studies (PDB ID: 6ZJA) reveal that the inhibitor coordinates nickel ions in the urease active site, disrupting ammonia production critical for bacterial survival .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-7-15(2)10-18(9-14)23-20(25)13-26-21-22-5-6-24(21)19-11-16(3)8-17(4)12-19/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXZWYCPQQOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions
Biological Activity
N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring and a sulfanyl group, which contribute to its unique pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
IUPAC Name: this compound
Molecular Formula: C₁₈H₁₈N₄OS
Molecular Weight: 342.42 g/mol
The structural characteristics of this compound, including the presence of multiple functional groups, play a significant role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. The compound's structure allows it to modulate the activity of these targets, influencing pathways such as:
- Signal Transduction: The compound may affect cellular signaling pathways that regulate various physiological processes.
- Gene Expression: By interacting with transcription factors or other regulatory proteins, it can alter gene expression patterns.
- Metabolic Regulation: It may influence metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:
- Antibacterial Activity: Compounds derived from similar structures have demonstrated effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium. In vitro assays showed that these compounds significantly reduced bacterial viability in comparison to untreated controls .
Anticancer Activity
The compound also shows promise in anticancer research. Specific derivatives have been tested for their effects on cancer cell lines:
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| 3a | Caco-2 | 39.8 | <0.001 |
| 3b | A549 | 31.9 | 0.0019 |
| 12f | A549 | 35.0 | - |
These results indicate that modifications to the structure can enhance anticancer activity against specific cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of related compounds. Studies have shown that certain derivatives can mitigate oxidative stress and neuroinflammation associated with neurodegenerative diseases:
- Mechanism: The compounds exhibited protective effects by reducing levels of pro-inflammatory cytokines and restoring antioxidant enzyme activity .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazole derivatives related to the target compound, several derivatives were found to possess broad-spectrum activity against drug-resistant strains of bacteria and fungi. Notably, some compounds showed superior activity compared to standard antibiotics like fluconazole .
Case Study 2: Anticancer Activity Assessment
A comprehensive assessment was conducted on various imidazole derivatives for their anticancer properties against different cell lines (Caco-2 and A549). Results indicated that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Acetamide Derivatives
2-Substituted-N-[4-(1-Methyl-4,5-Diphenyl-1H-Imidazole-2-yl)Phenyl]Acetamide Derivatives
- Structure : These derivatives retain the imidazole-acetamide core but substitute the sulfanyl group with other moieties (e.g., methyl, phenyl).
- Activity : Evaluated for anticancer properties, with moderate activity against human cancer cell lines (e.g., MCF-7 breast cancer) due to apoptosis induction .
- Key Difference : The absence of sulfanyl and 3,5-dimethylphenyl groups shifts the biological target from urease to cancer pathways.
G856-1607 and G856-1663
- Structure : Both feature sulfanyl-acetamide backbones but substitute the imidazole with thiadiazole rings (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl) and vary aryl groups (3-methylphenyl vs. 3,5-dimethylphenyl).
Data :
Compound ID Molecular Formula Molecular Weight Substituents G856-1607 C₁₆H₁₇N₅OS₂ 359.47 3-methylphenyl, thiadiazole G856-1663 C₁₇H₁₉N₅OS₂ 373.50 3,5-dimethylphenyl, thiadiazole - Implications : Thiadiazole substitution may alter solubility or target affinity compared to imidazole-based inhibitors .
Trichloro-Acetamide Derivatives
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide
- Structure : Replaces the sulfanyl-imidazole group with trichloromethyl and retains the 3,5-dimethylphenyl moiety.
- Crystallography : Exhibits two molecules per asymmetric unit, with meta-substituents influencing crystal packing and stability. Electron-withdrawing groups (e.g., nitro) significantly affect lattice parameters .
- Relevance : Highlights the role of substituent electronics in solid-state properties, which may correlate with bioavailability.
Fluorinated and Hydroxymethyl-Substituted Analogs
N-(4-Fluorobenzyl)-2-{[5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide
- Structure : Incorporates a fluorobenzyl group and hydroxymethyl-imidazole, diverging from the dimethylphenyl motif.
- Molecular Data :
- Formula: C₂₃H₂₅FN₄O₃S
- Mass: 456.536 g/mol
- Potential Impact: Fluorine enhances metabolic stability, while hydroxymethyl may improve solubility .
Agricultural Acetamide Derivatives
Alachlor and Pretilachlor
- Structure : Chloro-substituted acetamides with alkoxy or methoxy groups (e.g., N-(2,6-diethylphenyl)-2-methoxy-N-(methoxymethyl)acetamide).
- Activity : Herbicides targeting plant-specific enzymes (e.g., fatty acid elongation), unrelated to microbial urease .
- Key Contrast : Lack of imidazole or sulfanyl groups results in divergent applications.
Q & A
Q. What are the standard synthetic routes and characterization methods for N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
Thioether formation : Reacting a thiol-containing imidazole derivative with a chloroacetamide intermediate under basic conditions (e.g., NaOH in ethanol).
Purification : Column chromatography or recrystallization to isolate the product.
Characterization :
Q. Which functional groups in this compound are critical for its reactivity, and how are they analyzed?
Methodological Answer: Key functional groups include:
- Acetamide (-NHCO-) : Confirmed via IR (C=O stretch) and 1H NMR (amide proton at δ ~8-10 ppm) .
- Imidazole ring : Analyzed using 13C NMR (aromatic carbons at δ ~120-140 ppm) and UV-Vis spectroscopy (π→π* transitions) .
- Thioether (-S-) : Detected via sulfur-specific assays (e.g., elemental analysis) or LC-MS .
Q. How is the compound’s preliminary biological activity assessed in academic research?
Methodological Answer: Initial screening involves:
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based kinetic measurements .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .
- Microbial susceptibility tests : Agar dilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Methodological Answer: Optimization strategies include:
- High-throughput screening : Testing solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for coupling steps) .
- Continuous flow chemistry : Reduces side reactions and improves scalability .
- Advanced purification : Preparative HPLC with C18 columns for >95% purity .
Q. What experimental designs are used to evaluate its mechanism of action in biological systems?
Methodological Answer:
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Q. How are discrepancies in spectroscopic data addressed during structural confirmation?
Methodological Answer:
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
Q. How is computational modeling integrated into target identification?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
